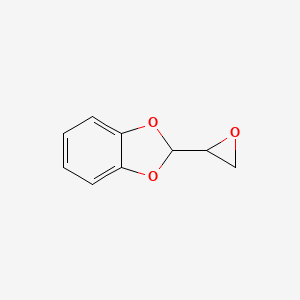![molecular formula C22H14Cl4O2 B14501935 1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(5,5-dichloropenta-2,4-dien-1-one) CAS No. 64260-50-0](/img/structure/B14501935.png)
1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(5,5-dichloropenta-2,4-dien-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(5,5-dichloropenta-2,4-dien-1-one) is a complex organic compound characterized by its biphenyl core structure with dichloropenta-2,4-dien-1-one groups attached at the 4,4’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(5,5-dichloropenta-2,4-dien-1-one) typically involves the reaction of biphenyl derivatives with chlorinated dienones under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(5,5-dichloropenta-2,4-dien-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of biphenyl derivatives with reduced chlorinated groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce biphenyl derivatives with reduced chlorinated groups.
Scientific Research Applications
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(5,5-dichloropenta-2,4-dien-1-one) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(5,5-dichloropenta-2,4-dien-1-one) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl, 2,2’,4,4’,5,5’-hexachloro-: A chlorinated biphenyl derivative with similar structural features.
1,1’-Biphenyl, 2,4’,5-trichloro-: Another chlorinated biphenyl compound with fewer chlorine atoms.
Uniqueness
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(5,5-dichloropenta-2,4-dien-1-one) is unique due to its specific substitution pattern and the presence of dichloropenta-2,4-dien-1-one groups
Properties
CAS No. |
64260-50-0 |
|---|---|
Molecular Formula |
C22H14Cl4O2 |
Molecular Weight |
452.1 g/mol |
IUPAC Name |
5,5-dichloro-1-[4-[4-(5,5-dichloropenta-2,4-dienoyl)phenyl]phenyl]penta-2,4-dien-1-one |
InChI |
InChI=1S/C22H14Cl4O2/c23-21(24)5-1-3-19(27)17-11-7-15(8-12-17)16-9-13-18(14-10-16)20(28)4-2-6-22(25)26/h1-14H |
InChI Key |
HSNIPMMTDMGIHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)C=CC=C(Cl)Cl)C(=O)C=CC=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methyl-6-[(E)-phenyldiazenyl]-1H-cyclohepta[b]quinoxaline](/img/structure/B14501852.png)
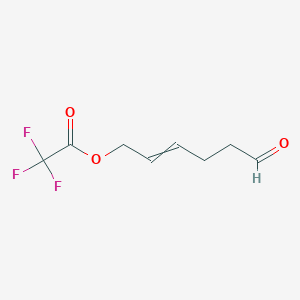
![6-(2-Azabicyclo[2.2.2]octan-2-yl)-4,4-diphenylhexan-3-one](/img/structure/B14501859.png)
![3-Benzyl-1-[(trichloromethyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14501860.png)
![N-[1-(4-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14501869.png)
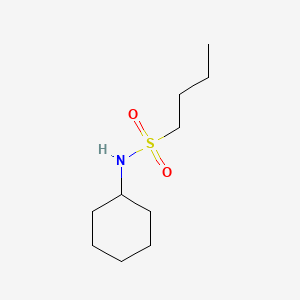
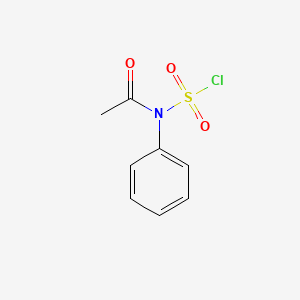
![2-[(2,6-Diethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14501891.png)
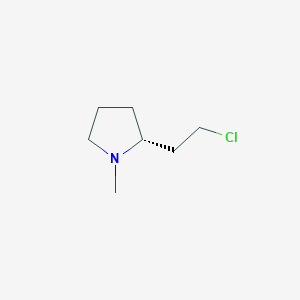
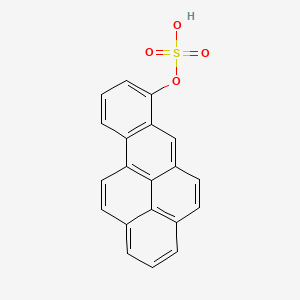
![Phosphoric acid, [2-(2-chloroethoxy)-5-(hydroxymethyl)-2-oxido-1,3,2-dioxaphosphorinan-5-yl]methyl bis(2-chloroethyl) ester](/img/structure/B14501920.png)
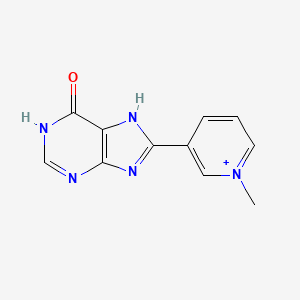
![{[(6-Aminopyrazin-2-yl)amino]methylidene}propanedinitrile](/img/structure/B14501944.png)
